methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C7H12FNO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The ester group is introduced via esterification reactions, often using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pyrrolidinylacetate hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This fluorine substitution often enhances the compound’s stability and potency in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)3-6-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRAMFEQDGHCY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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